4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one
Description
Properties
CAS No. |
828916-43-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-1H-dibenzofuran-2-one |
InChI |
InChI=1S/C13H12O2/c1-8-6-9(14)7-11-10-4-2-3-5-12(10)15-13(8)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
HYUGCNUFZFJTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Intramolecular Cyclization
A common and efficient method to construct the 3,4-dihydrodibenzo[b,d]furan-2(1H)-one scaffold involves an Ullmann reaction between o-dihalogenated aromatic compounds and 1,3-cyclohexanedione derivatives. This reaction forms the fused heterocyclic ring system through copper-catalyzed C–O bond formation.
- React o-dibromobenzene or o-bromoiodobenzene with 1,3-cyclohexanedione in the presence of a copper(I) catalyst (e.g., cuprous iodide), base (cesium carbonate or potassium carbonate), and L-proline as a ligand.
- The reaction is carried out in acetonitrile at elevated temperatures (95–100 °C) for 30–36 hours.
- The product, 3,4-dihydrodibenzo[b,d]furan-1(2H)-one (a ketone form), is isolated by extraction and purified by column chromatography.
Yields: Typically around 69–71% under optimized conditions.
| Reagents/Conditions | Yield (%) | Notes |
|---|---|---|
| o-Dibromobenzene, Cs2CO3, CuI, L-proline, MeCN, 95 °C, 32 h | 71 | Standard Ullmann coupling |
| o-Bromoiodobenzene, K2CO3, CuI, L-proline, MeCN, 100 °C, 36 h | 69 | Alternative halide substrate |
Oxidation to Lactone and Further Functionalization
The ketone intermediate 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be oxidized or transformed to introduce hydroxyl or other functional groups at the 1-position, which can then be converted to the lactone form.
- Oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in 1,4-dioxane under reflux (100–110 °C) for 3–5 hours converts the ketone to dibenzo[b,d]furan-1-ol.
- The hydroxyl intermediate can be further reacted with phosphorus tribromide in a mixture of N,N-dimethylformamide and toluene at 100–110 °C to yield brominated derivatives or other functionalized products.
| Step | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Oxidation | DDQ, 1,4-dioxane, reflux 105–110 °C, 4 h | 72–74 | Dibenzo[b,d]furan-1-ol |
| Bromination/Functionalization | PBr3, DMF/toluene, 105 °C, 2 h | 82 | 1-Bromodibenzofuran |
Tandem In Situ Cyclization and Oxidation
An alternative method involves a tandem reaction where starting materials such as substituted phenols and benzoquinones undergo in situ cyclization and oxidation to form dihydrodibenzo[b,d]furan-1(2H)-one derivatives.
- A mixture of starting materials (e.g., phenols and benzoquinones) with zinc iodide and hypervalent iodine reagents (e.g., PIDA) in chlorobenzene is stirred at 95 °C for 6 hours.
- The reaction proceeds via tandem cyclization and oxidation to yield hydroxy-substituted dihydrodibenzo[b,d]furan-1(2H)-ones.
- Purification is done by column chromatography.
| Reagents/Conditions | Yield (%) | Product Example |
|---|---|---|
| Phenol + benzoquinone, ZnI2, PIDA, chlorobenzene, 95 °C, 6 h | ~49 | 8-Hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one |
Research Findings and Analytical Data
- NMR Characterization: The synthesized compounds show characteristic ^1H NMR signals consistent with the dihydrodibenzo[b,d]furan-2(1H)-one structure, including aromatic protons and methylene protons adjacent to the lactone ring.
- Yields and Purity: Reported yields range from moderate to high (49–82%), depending on the method and starting materials. Purification by silica gel chromatography is standard.
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Reaction Conditions: Elevated temperatures (95–110 °C) and inert atmosphere (nitrogen) are typical to ensure reaction completion and prevent side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Ullmann Coupling | o-Dihalide + 1,3-cyclohexanedione, CuI, base, MeCN, 95–100 °C, 30–36 h | 69–71 | Core ring formation |
| DDQ Oxidation + PBr3 Reaction | DDQ in 1,4-dioxane reflux, then PBr3 in DMF/toluene, 100–110 °C | 72–82 | Hydroxylation and bromination steps |
| Tandem Cyclization/Oxidation | Phenol + benzoquinone, ZnI2, PIDA, chlorobenzene, 95 °C, 6 h | ~49 | One-pot synthesis of hydroxy derivatives |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dibenzo[b,d]furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds related to 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one have demonstrated anti-inflammatory effects in vitro. These compounds can modulate inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation .
Anticancer Potential
The structure of this compound allows for interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a chemotherapeutic agent .
Divergent Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. Techniques such as Rh(III)-catalyzed C–C and C–O bond formations have been explored, yielding high product purity and yield (55–90%) under mild conditions .
Functionalization Strategies
Functionalization of the dibenzo[b,d]furan core can enhance the biological activity of the compound. Various synthetic routes have been developed to introduce different substituents at key positions on the dibenzo[b,d]furan scaffold, which can significantly alter its pharmacological profile .
Biological assays have been conducted to evaluate the efficacy of this compound and its derivatives against various pathogens and cancer cell lines. The findings suggest a promising profile for this compound in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one include:
- Hydroxy Group (Compound 2): Increases polarity and hydrogen-bonding capacity, favoring solubility in polar solvents . Phenyl/Formyl Groups (Compound 3o): Introduce steric bulk and electronic effects, altering reactivity in cycloaddition or substitution reactions .
Physicochemical Properties
- Melting Points: The methyl-substituted target compound (68–69°C, if similar to 6j) has a lower melting point than hydroxy or amino analogs due to reduced intermolecular hydrogen bonding.
- Spectroscopy: ¹H NMR: Methyl protons in the target compound resonate as a singlet (δ ~1.2–1.5), distinct from aromatic protons in phenyl-substituted analogs (δ ~7.0–7.5) . IR: Carbonyl stretches (1700–1750 cm⁻¹) are consistent across dihydrofuranones, while hydroxy or amino groups introduce additional peaks (e.g., 3400 cm⁻¹ for O-H) .
Biological Activity
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one is a compound belonging to the dibenzofuran family, known for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure
The compound features a fused bicyclic structure that contributes to its biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds related to dibenzofuran exhibit significant antimicrobial properties. For instance, derivatives of dibenzofuran have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial potential of dibenzofuran derivatives, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Gram-positive bacteria .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
Anti-inflammatory Effects
In vivo studies have demonstrated that dibenzofuran derivatives can inhibit inflammatory mediators such as TNF-α and phosphodiesterase-4 (PDE-4). One derivative showed promising results in reducing inflammation in asthma and uveitis models, indicating potential therapeutic applications for respiratory diseases .
Antioxidant Properties
Dibenzofuran compounds are also recognized for their antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. This property may enhance their therapeutic potential in conditions like cardiovascular diseases and cancer .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of dibenzofuran derivatives found that certain compounds exhibited strong activity against resistant bacterial strains. The study utilized a series of assays to determine MIC values and found that modifications to the dibenzofuran structure could enhance efficacy .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of dibenzofuran derivatives in animal models of asthma. The results indicated a significant reduction in inflammatory markers and improved lung function in treated subjects compared to controls .
- Antioxidant Evaluation : A comprehensive assessment of the antioxidant capacity of dibenzofurans revealed their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one and its derivatives?
- Methodological Answer : The synthesis of dihydrodibenzofuranones often involves cyclization or functionalization of precursor molecules. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) can facilitate azidolactonization of alkenoic acids to yield dihydrofuran-2(3H)-one derivatives. A typical procedure involves refluxing substrates in methanol/water with acid catalysts, followed by purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may be employed. Key parameters include reaction temperature (0–80°C), solvent polarity, and pH adjustments during workup .
Q. Table 1: Representative Synthesis Conditions
Q. How can NMR and GC-MS be optimized for structural characterization of dihydrodibenzofuranones?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) for solubility. Assign peaks using ¹H-¹H COSY and HSQC for coupling patterns and heteronuclear correlations. For diastereomers, NOESY can resolve spatial proximity of substituents. Chemical shifts for carbonyl groups (C=O) typically appear at δ 170–180 ppm in ¹³C NMR .
- GC-MS : Employ non-polar columns (e.g., DB-5MS) with temperature gradients (50–300°C). Derivatization (e.g., silylation) improves volatility for low-polarity compounds. Quantify using internal standards (e.g., tetrachlorodibenzofurans at 50 μg/mL in toluene) .
Q. What safety protocols are critical when handling dihydrodibenzofuranones in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for volatile solvents (e.g., toluene, methanol).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination.
- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights guide the use of hypervalent iodine reagents in synthesizing dihydrofuranone derivatives?
- Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) act as electrophilic azide sources, enabling azidolactonization via a radical or ionic pathway. Computational studies suggest a stepwise mechanism: (1) iodine-mediated alkene activation, (2) nucleophilic attack by the carboxylate oxygen, and (3) ring closure to form the lactone. Solvent polarity (MeOH/H₂O) stabilizes transition states, while steric effects dictate regioselectivity in substituted alkenes . Kinetic isotope effect (KIE) experiments and DFT modeling (e.g., Gaussian09) can validate proposed mechanisms.
Q. How do computational methods predict the physicochemical properties of dihydrodibenzofuranones?
- Methodological Answer :
- Joback Method : Estimates boiling points, melting points, and critical temperatures using group contribution theory. For 4-Methyl derivatives, predicted values align with experimental data (±5% error) when accounting for hydrogen bonding and ring strain .
- ACD/Labs Percepta : Predicts logP (2.1–3.5), solubility (0.1–5 mg/mL in water), and pKa (∼4.5 for carbonyl groups). Validation via experimental HPLC retention times is recommended .
Q. How can researchers resolve contradictions in spectroscopic data for dihydrodibenzofuranone isomers?
- Methodological Answer : Contradictions often arise from stereoisomerism or impurities. Strategies include:
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., CCDC deposition; R-factor <0.05) .
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex NMR spectra .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
